5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is a halogenated salicylanilide, a chemical scaffold recognized for its wide spectrum of biological activities. [1] Salicylanilides are extensively investigated as modulators of critical cellular signaling pathways, including the STAT3 transcription factor pathway, which is a key target in oncology research. [2] This specific compound's value is defined by its core salicylanilide activity combined with a substitution pattern that differentiates it from more common benchmarks in terms of chemical stability and potential toxicological profile.
Direct substitution of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide with its closest and most common analog, Niclosamide, is often unsuitable for research and development workflows. The primary structural difference—the absence of a 4-nitro group on the aniline ring—fundamentally alters the compound's properties beyond simple activity metrics. [1] The nitro group in Niclosamide introduces a site of metabolic liability and redox activity, which can lead to a narrow therapeutic window and confounding mitochondrial toxicity at concentrations above 1 µM. [2] For applications in chemical synthesis, the nitro group is incompatible with reductive chemistries, limiting its use as a versatile precursor. Therefore, selecting this compound over Niclosamide is a deliberate choice for a chemically stable scaffold with a potentially improved safety and processability profile.
In a cell-based luciferase reporter assay designed to measure the inhibition of STAT3-mediated gene transcription, 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide demonstrated potent inhibitory activity with an IC50 of 0.8 µM. [1] This potency is nearly identical to that of the widely used benchmark compound Niclosamide, which exhibited an IC50 of 0.7 µM in the same assay. [1]
| Evidence Dimension | STAT3 Pathway Inhibition (IC50) |
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | Niclosamide: 0.7 µM |
| Quantified Difference | Near-equivalent potency (within 15%) |
| Conditions | HEK293T cell-based STAT3 luciferase reporter assay. |
This establishes the compound as a validated, high-potency tool for STAT3 pathway research, making it a direct substitute for Niclosamide based on primary target activity.
Unlike Niclosamide, this compound lacks a nitroaromatic group, a functional group susceptible to reduction and often associated with specific redox-mediated biological effects. Research on related salicylanilides has shown that the core biological activity against certain pathogens is retained even without the nitro group, indicating the activity is independent of its redox chemistry. [1]
| Evidence Dimension | Chemical Functional Group Stability |
| Target Compound Data | Absence of reducible nitro group |
| Comparator Or Baseline | Niclosamide: Contains a 4-nitro group |
| Quantified Difference | Qualitatively different chemical reactivity profile |
| Conditions | Standard synthetic organic chemistry conditions, particularly reductive reactions (e.g., catalytic hydrogenation, metal-based reductions). |
The absence of a nitro group makes this compound a superior precursor for medicinal chemistry library synthesis, as it is compatible with a broader range of chemical reactions, including those involving reducing agents.
Niclosamide exhibits a narrow therapeutic window due to a biphasic effect on mitochondria: it acts as an uncoupler at low concentrations (0.5–1 µM) but becomes an inhibitor of mitochondrial respiration at higher concentrations, leading to cytotoxicity. [1] Structure-activity studies on Niclosamide analogs demonstrate that removing the nitro group and modifying substituents can yield compounds with sustained uncoupling activity and reduced mitochondrial inhibition at concentrations up to 10 µM. [1]
| Evidence Dimension | Mitochondrial Activity Profile |
| Target Compound Data | Inferred potential for sustained uncoupling without inhibition due to absence of nitro group. |
| Comparator Or Baseline | Niclosamide: Biphasic effect; uncoupling at <1 µM, respiration inhibitor at >2 µM. |
| Quantified Difference | Potential for a significantly wider usable concentration range in cell-based assays before onset of mitochondrial toxicity. |
| Conditions | In vitro mitochondrial function assays (e.g., Seahorse MitoTox). |
This compound may allow for dose-response studies at higher concentrations without the confounding variable of mitochondrial inhibition seen with Niclosamide, improving the reliability and interpretability of assay results.
Ideal for use as a potent STAT3 inhibitor in cell-based cancer models where the known mitochondrial toxicity and redox cycling of Niclosamide could confound experimental results, particularly in studies involving hypoxia or metabolic stress. [REFS-1, REFS-2]
Serves as a chemically robust starting material for the synthesis of novel salicylanilide derivatives. Its lack of a reducible nitro group makes it fully compatible with a wide array of synthetic transformations, including reductive aminations or hydrogenation reactions, enabling more diverse library designs. [3]
Enables screening for antiviral or antimicrobial activity across a broader concentration range than is feasible with Niclosamide. The potentially wider therapeutic window allows for more reliable dose-response curves without premature cell death caused by mitochondrial inhibition. [2]
Irritant